molecular formula C22H16F3N5O B2684053 1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396862-45-5

1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2684053
CAS RN: 1396862-45-5
M. Wt: 423.399
InChI Key: CQKOWUBWDUJGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16F3N5O and its molecular weight is 423.399. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A study demonstrated a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method features direct oxidative N-N bond formation, short reaction time, and high yields (Zheng et al., 2014).

  • Inhibitors of Soluble Epoxide Hydrolase : A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

  • Antiviral Activities Against Bird Flu Influenza : Novel benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against the H5N1 subtype of the influenza A virus (Hebishy et al., 2020).

  • Anticancer and Anti-5-lipoxygenase Agents : Pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, showing potential as anticancer agents (Rahmouni et al., 2016).

  • Antimicrobial Activities : Benzamide derivatives were synthesized and showed antibacterial and antifungal activities against various pathogens (Patel & Patel, 2015).

  • Development of GyrB Inhibitors : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing potential as antituberculosis agents (Jeankumar et al., 2013).

  • Synthesis and Evaluation of Novel Triazole Derivatives : A study focused on the synthesis and antimicrobial evaluation of new 1,4-disubstituted 1,2,3-triazole derivatives, which showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

  • Synthesis of Benzamide-Based Triazole Derivatives : This research involved the synthesis of novel ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and related compounds, which were evaluated for antiproliferative activity against human lung carcinoma cells (Raffa et al., 2019).

properties

IUPAC Name

1-phenyl-5-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O/c23-22(24,25)17-11-5-4-8-15(17)14-27-21(31)19-20(18-12-6-7-13-26-18)30(29-28-19)16-9-2-1-3-10-16/h1-13H,14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKOWUBWDUJGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.